3-(4-chloro-3-nitrobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Description
3-(4-Chloro-3-nitrobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a 4-chloro-3-nitrobenzamido group at position 3 and an N-(2-methoxyphenyl)carboxamide moiety at position 2. This structure integrates multiple functional groups:
- Benzofuran scaffold: Known for its planar aromaticity, often exploited in medicinal chemistry for interactions with biological targets .
- 2-Methoxyphenyl: The methoxy group contributes to solubility via polarity while maintaining aromatic conjugation.
Its synthesis likely involves amide coupling between activated benzofuran carboxylic acid derivatives and substituted anilines, analogous to methods described for related compounds .
Properties
IUPAC Name |
3-[(4-chloro-3-nitrobenzoyl)amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O6/c1-32-19-9-5-3-7-16(19)25-23(29)21-20(14-6-2-4-8-18(14)33-21)26-22(28)13-10-11-15(24)17(12-13)27(30)31/h2-12H,1H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOONZDZARJPJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-nitrobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the amide and nitro groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3-nitrobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Halogen atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-nitrobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs (Table 1) share the benzofuran carboxamide backbone but differ in substituents, significantly altering physicochemical and biological properties:
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-chloro-3-nitrobenzamido group (strong electron-withdrawing) contrasts with the 3-amino group in (electron-donating). This difference likely impacts hydrogen-bonding capacity and target binding kinetics . Nitro groups (in target compound and ) enhance dipole moments and may improve membrane permeability but increase metabolic instability.
Aromatic Substituent Effects: 2-Methoxyphenyl (target) vs.
Biological Implications :
- Piperazine-containing analogs (e.g., HBK15 in ) exhibit basicity, favoring ionizable interactions with biological targets (e.g., serotonin receptors). The target compound lacks this feature, suggesting divergent therapeutic applications.
- Chlorophenethyl chains () may enhance blood-brain barrier penetration compared to the target compound’s rigid benzofuran core.
Synthetic Accessibility :
- The target compound’s synthesis likely requires sequential amidation steps, similar to , but with challenges in regioselective nitro-group placement.
Hydrogen-Bonding Patterns
The target compound’s amide and nitro groups can act as hydrogen-bond acceptors, while the methoxy group serves as a donor. This pattern differs from (amino donor) and (methyl nonparticipant), influencing crystal packing and solubility .
Biological Activity
The compound 3-(4-chloro-3-nitrobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Structural Characterization
The synthesis of the compound involves several steps, typically starting from simpler precursors. The key steps include:
- Formation of Amide Linkages : The compound is synthesized through the reaction of 4-chloro-3-nitrobenzamide with 2-methoxyphenyl groups, leading to the formation of amide bonds.
- Characterization Techniques : The synthesized compound is characterized using various spectroscopic methods such as FT-IR, NMR (both H and C), and single-crystal X-ray diffraction (XRD). These techniques confirm the molecular structure and purity of the compound.
Table 1: Characterization Data
| Technique | Observed Values |
|---|---|
| Melting Point | 191 °C |
| FT-IR Peaks | 3311, 3093, 2983 cm |
| H-NMR | δ 2.44 (s, 3H, Ar-CH) |
| XRD | Confirmed crystal lattice structure |
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. The biological assays typically measure the compound's efficacy against various cancer cell lines.
- Mechanism of Action : The compound may exert its effects through the inhibition of specific protein targets involved in cancer cell proliferation. For instance, it has been suggested that similar compounds inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR-2), which is crucial in tumor angiogenesis.
Table 2: In Vitro Anticancer Activity
| Cell Line | IC Value (μM) | Selectivity Index |
|---|---|---|
| HepG2 | 21.00 | 1.55 |
| MCF-7 | 26.10 | 1.25 |
Additional Biological Activities
Beyond anticancer properties, this compound may also exhibit other biological activities:
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation markers in vitro.
Case Studies
A notable case study involved testing a derivative of this compound against HepG2 liver cancer cells. The results demonstrated a marked reduction in cell viability, supporting its potential as a therapeutic agent.
Study Findings
- Cell Viability Assay : A dose-dependent decrease in cell viability was observed.
- Mechanistic Insights : Further analysis revealed that the compound induced apoptosis in cancer cells, evidenced by increased levels of caspase activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-chloro-3-nitrobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide, and how can reaction yields be maximized?
- Methodology : Multi-step synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with substituted amines under reflux conditions. For example, amide bond formation may use coupling agents like DCC/DMAP in solvents such as dichloromethane or acetonitrile . Optimizing parameters (e.g., temperature, reaction time, and stoichiometry) is critical. Microwave-assisted synthesis can enhance reaction rates and purity .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms connectivity and functional groups . High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (using SHELX software ) resolves stereochemistry and crystal packing. Infrared (IR) spectroscopy identifies carbonyl (C=O) and nitro (NO₂) stretches .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodology : Use in vitro assays to evaluate cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase or protease targets), and antimicrobial activity (MIC determination). Protein-binding affinity can be quantified via surface plasmon resonance (SPR) or fluorescence polarization . Bradford assays ensure accurate protein quantification in these experiments.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
- Methodology :
- Substituent effects : Replace the 4-chloro-3-nitrobenzamido group with fluorinated or methylated analogs to modulate lipophilicity and target interactions .
- Benzofuran core modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity and binding to nucleophilic residues in enzymes .
- Data analysis : Compare IC₅₀ values across analogs using statistical tools (e.g., ANOVA) to identify significant SAR trends .
Q. How can crystallographic data resolve contradictions in proposed binding mechanisms?
- Methodology : Co-crystallize the compound with its target protein/enzyme and solve the structure using SHELXL . Analyze electron density maps to confirm binding modes (e.g., hydrogen bonding with methoxyphenyl groups). Discrepancies between computational docking and experimental data require refinement of force field parameters in molecular dynamics simulations .
Q. What strategies mitigate poor solubility or bioavailability in preclinical studies?
- Methodology :
- Formulation : Use co-solvents (DMSO/PEG) or nanoemulsions to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) that cleave in vivo .
- Pharmacokinetic profiling : Conduct in vitro metabolic stability assays (microsomal incubation) and in vivo bioavailability studies (rodent models) .
Q. How can conflicting bioactivity data across studies be systematically addressed?
- Methodology :
- Standardize assays : Use identical cell lines (e.g., HEK293 or MCF-7) and buffer conditions to minimize variability .
- Dose-response validation : Replicate experiments with gradient concentrations (e.g., 1 nM–100 µM) to confirm dose-dependent effects .
- Meta-analysis : Pool data from independent studies and apply multivariate regression to identify confounding variables (e.g., batch-to-batch purity differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
